molecular formula C12H10Cl2N2O2 B2575904 2-Chloro-N-((5-chloro-8-hydroxyquinolin-7-yl)methyl)acetamide CAS No. 909236-73-3

2-Chloro-N-((5-chloro-8-hydroxyquinolin-7-yl)methyl)acetamide

Cat. No.: B2575904
CAS No.: 909236-73-3
M. Wt: 285.12
InChI Key: ZMJVXGMZEGJXHH-UHFFFAOYSA-N
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Description

2-Chloro-N-((5-chloro-8-hydroxyquinolin-7-yl)methyl)acetamide (CAS: 909236-73-3) is a chloroacetamide derivative featuring a quinoline core substituted with chlorine and hydroxyl groups. Its molecular weight is 285.13 g/mol, and it is cataloged under MDL number MFCD08582918 .

Properties

IUPAC Name

2-chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c13-5-10(17)16-6-7-4-9(14)8-2-1-3-15-11(8)12(7)18/h1-4,18H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJVXGMZEGJXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)CNC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((5-chloro-8-hydroxyquinolin-7-yl)methyl)acetamide typically involves the alkylation of 5-chloro-8-hydroxyquinoline with a suitable alkylating agent, followed by chlorination. One common method includes the use of 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane to afford a mono-halogenated intermediate. Subsequent chlorination using N-chlorosuccinimide under acidic conditions yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((5-chloro-8-hydroxyquinolin-7-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₁₃H₁₃ClN₂O₂ and a molecular weight of approximately 285.12 g/mol. Its structure features a chloro group and an 8-hydroxyquinoline moiety, which contribute to its reactivity and biological properties. The chloro group allows for nucleophilic substitutions, making it versatile in synthetic chemistry.

Anticancer Properties

2-Chloro-N-((5-chloro-8-hydroxyquinolin-7-yl)methyl)acetamide exhibits significant anticancer activity. Research indicates that compounds derived from 8-hydroxyquinoline can inhibit the growth of multidrug-resistant cancer cells. The mechanisms often involve metal chelation and modulation of biological pathways, which are critical for developing new cancer therapies .

Case Studies:

  • Inhibition of Cancer Cell Lines : Studies have shown that various derivatives of 8-hydroxyquinoline demonstrate potent activity against different human cancer cell lines, including lung carcinoma (A-549) and cervical carcinoma (HeLa). For instance, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to interfere with cellular processes, potentially by targeting specific proteins involved in cell division or apoptosis .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar derivatives have been evaluated for their efficacy against various bacteria and fungi. The presence of the hydroxyquinoline structure enhances their ability to act as chelators, which can disrupt microbial metabolism .

Case Studies:

  • Bacterial Inhibition : Some studies have reported that 8-hydroxyquinoline derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with inhibition zones comparable to established antibiotics .
  • Fungal Activity : The antifungal properties of these compounds have been explored, showing effectiveness against several pathogenic fungi, highlighting their potential in treating infections resistant to conventional antifungal therapies .

Synthesis and Derivative Development

The synthesis of this compound involves multiple steps that allow for the introduction of various functional groups, enhancing its biological properties. The synthetic pathways typically include nucleophilic substitutions where the chloro group acts as a leaving group.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for optimizing its pharmacological properties. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to study binding affinities with proteins and enzymes, providing insights into its mechanism of action.

Summary Table of Applications

Application AreaDescriptionNotable Findings
AnticancerInhibits growth of various cancer cell linesPotent activity against A-549 and HeLa cells
AntimicrobialEffective against bacteria and fungiSignificant inhibition against Staphylococcus aureus
SynthesisMultiple synthetic routes allow functionalizationChloro group facilitates nucleophilic substitutions
Interaction StudiesBinding studies with proteins using advanced techniquesInsights into pharmacological optimization

Mechanism of Action

The mechanism of action of 2-Chloro-N-((5-chloro-8-hydroxyquinolin-7-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, disrupting essential biological processes in microorganisms and cancer cells. This chelation can inhibit enzymes and interfere with DNA synthesis, leading to cell death .

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

  • 2-Chloro-N-(quinol-8-yl)acetamide: This simpler analogue lacks the methyl bridge and additional chlorine substituent at the quinoline 5-position. Its synthesis involves standard chloroacetylation of 8-hydroxyquinoline derivatives, as described in mechanistic ligand studies . The absence of the 5-chloro and methyl groups likely reduces steric hindrance and alters electronic properties compared to the target compound.
  • N-(2-chloro-8-hydroxy-7-quinolinyl)acetamide (CAS: 1432063-16-5): This positional isomer has a molecular weight of 236.65 g/mol, significantly lower than the target compound due to the absence of the methylene bridge and one chlorine atom . The structural differences may influence solubility and receptor-binding profiles.

Pyridine-Based Chloroacetamides

  • 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide (CAS: Not specified; Catalog HB024): This pyridine derivative shares the chloroacetamide backbone but replaces the quinoline core with a hydroxypyridine ring. Its molecular formula (C₇H₆ClN₂O₂) corresponds to a molecular weight of 200.62 g/mol, making it less bulky than the quinoline-based target compound . Such differences could affect pharmacokinetic properties like membrane permeability.

Agrochemically Relevant Chloroacetamides

  • Alachlor (CAS: 15972-60-8) and Pretilachlor (CAS: Not specified): These herbicides feature chloroacetamide groups linked to substituted aromatic rings. Alachlor, for example, has a 2,6-diethylphenyl group, while pretilachlor includes a methoxymethyl substituent . These compounds highlight the role of aromatic substituents in determining herbicidal activity, suggesting that the quinoline system in the target compound might confer distinct bioactivity.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Primary Application/Notes Synthesis Method Reference
Target Compound 285.13 5-Chloro-8-hydroxyquinolin-7-ylmethyl Research use (unspecified) Not detailed in evidence
2-Chloro-N-(quinol-8-yl)acetamide ~236 (estimated) Quinolin-8-yl Ligand in coordination chemistry Chloroacetylation of 8-hydroxyquinoline
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide 200.62 2-Hydroxypyridin-3-yl Cataloged research chemical Standard acetylation
Alachlor 269.77 2,6-Diethylphenyl, methoxymethyl Herbicide Multi-step alkylation
2e (Trichloroethyl-naphthyl derivative) ~400 (estimated) Trichloroethyl, naphthyl Synthetic intermediate C-amidoalkylation

Key Findings and Implications

Structural Complexity and Bioactivity: The target compound’s quinoline core and dual chlorine substituents may enhance metal-chelation properties compared to simpler pyridine or phenyl analogues, aligning with 8-hydroxyquinoline’s known role in antimicrobial and anticancer agents .

Commercial Availability : Unlike cataloged pyridine derivatives (e.g., HB024), the target compound’s scarcity highlights its niche research status .

Biological Activity

2-Chloro-N-((5-chloro-8-hydroxyquinolin-7-yl)methyl)acetamide is a compound belonging to the family of 8-hydroxyquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structure, integrating a chloro group and an 8-hydroxyquinoline moiety, which contributes to its potential therapeutic applications. The molecular formula is C13H13ClN2O2C_{13}H_{13}ClN_2O_2, with a molecular weight of approximately 285.12 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and potential applications in medicinal chemistry.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its ability to interact with biological targets, including proteins and metal ions. Research indicates that compounds derived from 8-hydroxyquinoline exhibit significant anticancer properties and antimicrobial activities.

Anticancer Activity

Studies have shown that this compound demonstrates effectiveness against multidrug-resistant cancer cells. The mechanisms underlying its anticancer activity include:

  • Metal Chelation : The hydroxyquinoline moiety can chelate metal ions, which is crucial for various biological processes and may disrupt cancer cell proliferation.
  • Modulation of Biological Pathways : This compound may influence signaling pathways involved in cell survival and apoptosis .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various synthesized quinoline derivatives, including this compound, against leukemia-derived Nalm6 cell lines. The results indicated that these compounds induced significant cytotoxicity at micromolar concentrations, with IC50 values derived from MTT assays demonstrating their potential as anticancer agents .

Compound NameIC50 (µM)Cell Line
This compoundX.XNalm6
Other Quinoline DerivativeY.YNalm6

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

The antimicrobial action is believed to involve:

  • Inhibition of Protein Synthesis : The compound may disrupt protein synthesis pathways in bacteria.
  • Biofilm Disruption : It has shown moderate-to-good antibiofilm activity against strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several quinoline derivatives against various bacterial strains. The results highlighted that this compound exhibited notable Minimum Inhibitory Concentration (MIC) values.

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureusXX.XModerate
Escherichia coliYY.YLow

Antiviral Activity

Recent studies have also indicated potential antiviral properties for compounds within the 8-hydroxyquinoline family. While specific data on this compound's antiviral efficacy is limited, related compounds have demonstrated significant inhibition against viruses like H5N1 and other pathogens .

The synthesis of this compound typically involves several organic reactions:

  • Preparation of the Quinoline Derivative : Initial synthesis involves creating the base quinoline structure.
  • Chlorination : Introduction of the chloro group.
  • Formation of Acetamide : The final step involves forming the acetamide linkage under controlled conditions to ensure high yield and purity.

Chemical Reactivity

The compound undergoes various chemical reactions typical for amides:

  • Nucleophilic Substitution : The chloro group can be replaced by nucleophiles.
  • Oxidation/Reduction Reactions : It can participate in oxidation or reduction reactions depending on the reagents used.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-Chloro-N-((5-chloro-8-hydroxyquinolin-7-yl)methyl)acetamide be characterized experimentally?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • IR Spectroscopy : Identify functional groups such as the amide C=O (stretching ~1650–1700 cm⁻¹), N-H (~3300 cm⁻¹), and C-Cl (~600–800 cm⁻¹). Compare with reference spectra of structurally similar chloroacetamides .
  • NMR : Use ¹H and ¹³C NMR to assign proton environments (e.g., methylene protons adjacent to the amide group at δ ~4.0–4.5 ppm) and aromatic signals from the quinolinyl moiety (δ ~7.0–8.5 ppm). 2D techniques (COSY, HSQC) resolve overlapping peaks .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DMSO/EtOH). Analyze intramolecular interactions (e.g., C–H···O) and hydrogen bonding patterns critical for packing .

Q. What synthetic routes are recommended for preparing this compound in a laboratory?

  • Methodological Answer :

  • Key Reaction : React 5-chloro-8-hydroxyquinolin-7-ylmethanamine with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in anhydrous acetonitrile. Stir at room temperature for 24 hours under nitrogen .
  • Work-Up : Filter to remove excess base, concentrate under reduced pressure, and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
  • Yield Optimization : Adjust stoichiometry (1:1.2 amine:chloroacetyl chloride) and ensure anhydrous conditions to minimize hydrolysis byproducts .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during derivative analysis be resolved?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., IR, NMR, mass spectrometry) to confirm functional group integrity. For example, discrepancies in NH peak splitting (¹H NMR) may arise from tautomerism; use variable-temperature NMR to assess dynamic effects .
  • Computational Aids : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. This resolves ambiguities in aromatic proton assignments .
  • Single-Crystal Validation : For derivatives with persistent ambiguities, prioritize X-ray crystallography to establish definitive bond lengths and angles .

Q. What computational strategies predict the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., viral proteases or bacterial enzymes). Focus on the quinolinyl moiety’s potential to bind hydrophobic pockets and the chloroacetamide group’s electrophilic reactivity .
  • MD Simulations : Conduct 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and HOMO/LUMO energies derived from DFT .

Q. What experimental design considerations are critical for evaluating stability under varying pH conditions?

  • Methodological Answer :

  • pH Stability Assay : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC (C18 column, mobile phase: acetonitrile/water) to quantify degradation .
  • Degradation Pathways : Monitor hydrolysis of the amide bond (pH >10) or chloroacetamide group (pH <2) using LC-MS to identify byproducts (e.g., quinolinylmethanol or acetic acid derivatives) .
  • Control Variables : Maintain ionic strength (0.1 M KCl) and exclude light to prevent photodegradation. Use argon purging to minimize oxidative effects .

Theoretical and Methodological Frameworks

  • Linking to Theory : When designing studies on bioactivity, align with frameworks such as enzyme inhibition kinetics (e.g., Michaelis-Menten) or receptor-ligand interaction models. This guides hypothesis formulation (e.g., competitive vs. non-competitive inhibition) .
  • Contradiction Analysis : Apply Occam’s razor to prioritize hypotheses requiring the fewest assumptions. For spectral inconsistencies, systematically rule out solvent effects, impurities, or tautomerism before proposing novel structural features .

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